N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)phenyl)acetamide
Description
Historical Development of 3H-Spiro[isobenzofuran-1,4'-piperidin] Derivatives
The synthesis of 3H-spiro[isobenzofuran-1,4'-piperidin] derivatives emerged as a response to the need for three-dimensional scaffolds in drug design. Early methodologies focused on functionalizing the spirocyclic core through alkylation and acylation reactions. For instance, the alkylation of 3H-spiro[isobenzofuran-1,4'-piperidine] with brominated intermediates, such as 1-bromo-4-chlorobutane, enabled the introduction of side chains critical for target engagement. A pivotal advancement occurred in 2020 with the development of a one-pot synthesis route for spiro-isobenzofuran compounds via condensation reactions between ninhydrin and amino-substituted naphthoquinones. This method streamlined access to structurally diverse spirocycles, facilitating their integration into drug discovery programs.
By 2023, researchers achieved the first red-emitting fluorescent σ2 receptor ligands by modifying 3H-spiro[isobenzofuran-1,4'-piperidin] derivatives with indole and phthalic acid moieties. These innovations underscored the scaffold’s adaptability for fluorescence-based biological studies, enabling real-time tracking of receptor interactions.
Significance of Spirocyclic Scaffolds in Contemporary Medicinal Chemistry
Spirocyclic scaffolds, characterized by their fused ring systems and quaternary carbon centers, confer unique advantages in drug design. Their three-dimensional geometry reduces planar symmetry, enhancing selectivity and minimizing off-target interactions. For example, replacing piperazine with diazaspiro[3.3]heptane in the PARP inhibitor Olaparib improved selectivity for PARP-1 over other family members, reducing cytotoxicity.
The rigidity of spirocycles also restricts conformational flexibility, optimizing pharmacophore orientation. In SHP2 inhibitors, spirocyclic variants maintained critical hydrogen-bond interactions while improving cellular efficacy. Additionally, spirocycles improve physicochemical properties, such as solubility and metabolic stability, by increasing the fraction of sp3-hybridized carbons (Fsp3). This property is exemplified by the 3H-spiro[isobenzofuran-1,4'-piperidin] core, where the isobenzofuran moiety contributes aromatic stability, while the piperidine ring enables functional group diversification.
Evolution of N-Phenylacetamide-Containing Spirocyclic Compounds
The incorporation of N-phenylacetamide motifs into spirocyclic systems emerged from efforts to balance potency and synthetic feasibility. A landmark study demonstrated the synthesis of N-phenylacetamide derivatives via Steglich esterification, where 2-mercapto-4-methyl-5-thiazoleacetic acid was coupled with 4,7-dichloroquinoline intermediates. This method, optimized using EDC and DMAP catalysts, produced derivatives with potent antimalarial and anticancer activities.
In the context of spirocycles, N-phenylacetamide groups serve as hydrogen-bond donors and acceptors, enhancing target binding. For instance, the acetamide moiety in N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)phenyl)acetamide likely interacts with enzymatic active sites through NH–C=O and carbonyl interactions, as evidenced by IR and NMR studies of analogous compounds. The electron-withdrawing nature of the acetamide group also modulates the electron density of the spirocyclic core, influencing reactivity and metabolic pathways.
Research Paradigms in Spirocyclic Pharmacology
Modern research on spirocyclic pharmacophores employs multidisciplinary strategies:
- Structural Optimization : Computational modeling guides the substitution of spirocyclic cores to optimize steric and electronic interactions. For example, molecular docking studies of 3H-spiro[isobenzofuran-1,4'-piperidin] derivatives have identified critical binding poses with σ2 receptors.
- Synthetic Methodology Development : Advances in one-pot synthesis and microwave-assisted reactions have reduced step counts and improved yields. The condensation of ninhydrin with amino-naphthoquinones under acidic conditions exemplifies this trend.
- Biological Evaluation : High-throughput screening of spirocyclic libraries has identified leads with dual activity against parasitic and oncologic targets. Derivative 11 from N-phenylacetamide series exhibited nanomolar IC50 values in antimalarial assays, highlighting the therapeutic potential of hybrid spiro-acetamide compounds.
Properties
IUPAC Name |
N-[4-[2-oxo-2-(3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-yl)ethyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-15(25)23-17-8-6-16(7-9-17)14-20(26)24-12-10-22(11-13-24)19-5-3-2-4-18(19)21(27)28-22/h2-9H,10-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJWMUOTEMBVIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)phenyl)acetamide typically involves multi-step processes that integrate different chemical reactions such as acylation and spirocyclization. Common reagents used in these syntheses include acetic anhydride, piperidine derivatives, and isobenzofuran precursors. Reaction conditions are often optimized for high yield, including specific temperature control, solvent selection, and pH adjustment.
Industrial Production Methods: On an industrial scale, the production process is scaled up with a focus on yield optimization and cost-effectiveness. Continuous flow reactors, automated systems for reagent addition, and purification techniques like recrystallization and chromatography are commonly employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: This compound can undergo oxidation reactions, especially at the phenyl or isobenzofuran moieties, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can affect the ketone groups in the spiro-structure, potentially reducing them to corresponding alcohols.
Substitution: It is prone to nucleophilic substitution reactions, particularly on the acetamide group or the phenyl ring.
Common Reagents and Conditions Used in These Reactions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, alkoxides, or halides under basic or acidic conditions.
Major Products Formed from These Reactions: The oxidation reactions generally yield quinone derivatives, while reduction leads to alcohols. Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound serves as a precursor in the synthesis of more complex molecules
Biology: In biological research, N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)phenyl)acetamide can be used as a probe to study enzyme functions, receptor bindings, and signal transduction pathways due to its structural complexity.
Medicine: Medicinal chemists are interested in this compound for its potential therapeutic properties. Its interactions with various biological targets may offer insights into the development of new drugs, especially those targeting neurological or oncological pathways.
Industry: Industrial applications include its use in the synthesis of advanced materials, dyes, and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)phenyl)acetamide is largely dependent on its interaction with biological targets. It can modulate molecular pathways by binding to specific receptors or enzymes, influencing cellular processes like apoptosis, proliferation, or signal transduction. The exact molecular targets are often determined through biochemical assays and structural studies, providing insight into its potential therapeutic effects.
Comparison with Similar Compounds
Key Differentiators and Implications
Acetamide vs. Carboxamide : The acetamide group may improve metabolic stability relative to carboxamide derivatives, which are prone to hydrolysis .
Electron-Withdrawing Groups: Unlike sulfamoyl or cyano-substituted analogs (e.g., 13a), the target compound lacks strong electron-withdrawing groups, which could reduce solubility but increase lipophilicity .
Biological Activity
N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)phenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a spirocyclic system and a benzamide moiety, contribute to its diverse biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C21H22N2O3, with a molecular weight of approximately 350.41 g/mol. The structure includes:
- Spirocyclic system : A characteristic feature that may influence the compound's biological interactions.
- Benzamide moiety : Known for its role in various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N2O3 |
| Molecular Weight | 350.41 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or signaling cascades.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing physiological responses.
Therapeutic Applications
Research indicates that compounds similar to this compound exhibit activities such as:
- Anti-inflammatory : Potential use in treating inflammatory diseases.
- Anticancer : Preliminary studies suggest efficacy against certain cancer cell lines.
- Analgesic : Possible applications in pain management.
Case Studies and Research Findings
Several studies have explored the biological effects of compounds related to this compound. Here are some notable findings:
Study 1: Anti-Cancer Activity
A study investigated the anticancer properties of a structurally similar compound, revealing that it induced apoptosis in breast cancer cells through the activation of caspase pathways. The compound demonstrated IC50 values in the micromolar range, indicating promising potency against cancer cell lines .
Study 2: Anti-inflammatory Effects
Another research focused on the anti-inflammatory effects of related compounds in a murine model of arthritis. The results showed a significant reduction in inflammatory markers and joint swelling when treated with the compound, suggesting its potential as a therapeutic agent for inflammatory diseases .
Study 3: Mechanistic Insights
Molecular docking studies have been conducted to elucidate the binding affinity of this compound to various enzyme targets. These studies indicated strong interactions with cyclooxygenase (COX) enzymes, which are critical in inflammation processes .
Table 2: Summary of Biological Activities
Q & A
Q. Table 1: Comparative Synthesis Conditions
| Step | Reagents/Conditions | Purpose | Yield Impact |
|---|---|---|---|
| 1 | Ethanol, piperidine, 0–5°C, 2h | Intermediate formation | High yield with reduced side products |
| 2 | Purification via recrystallization | Isolation of spirocyclic core | Purity ≥95% (analogous to ) |
Basic: Which spectroscopic methods are most effective for characterizing the spirocyclic and acetamide moieties?
X-ray crystallography (as in ) is definitive for confirming the spirocyclic structure and stereochemistry . Complement this with:
- NMR : H and C NMR identify acetamide protons (δ ~2.0 ppm for CH) and spiro-piperidine carbons (δ ~40–60 ppm for piperidine carbons).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., reports MW 261.32 g/mol for a related spiro compound) .
- IR Spectroscopy : Confirms carbonyl stretches (~1650–1750 cm) for acetamide and spirocyclic ketone groups .
Advanced: How can computational methods optimize reaction pathways for this compound?
The ICReDD framework () integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict optimal conditions. For example:
- Reaction Path Search : Simulate nucleophilic attack on the spirocyclic ketone to identify steric/electronic barriers.
- Data-Driven Optimization : Use historical reaction data (e.g., from and ) to train models for solvent/catalyst selection, reducing trial-and-error experimentation .
Advanced: How should researchers address contradictions in bioactivity data across studies?
Contradictions may arise from assay variability (e.g., cell lines, concentrations). Mitigation strategies include:
- Orthogonal Assays : Validate results using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity screens).
- Statistical Meta-Analysis : Pool data from multiple studies (e.g., and ) to identify trends, adjusting for variables like purity (≥98% in ensures reliability) .
Basic: What purification techniques are recommended given the compound’s solubility and stability?
- Recrystallization : Use ethanol/water mixtures for polar spiro-piperidine derivatives (similar to ).
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients resolves acetamide and spirocyclic byproducts.
- Storage : Store at -20°C in amber vials to prevent photodegradation (analogous to ’s stability guidelines) .
Advanced: What strategies enable regioselective modification of the spiro-piperidine moiety?
- Protecting Groups : Temporarily block the acetamide nitrogen (e.g., Boc protection) to direct reactivity to the spirocyclic ketone (see for analogous pyrimidinyl modifications) .
- Catalytic Functionalization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at the piperidine nitrogen, leveraging steric hindrance for selectivity .
Advanced: How can researchers validate the compound’s metabolic stability in preclinical studies?
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS (’s UV λmax 255 nm aids detection) .
- Isotope Labeling : Incorporate C at the acetamide carbonyl to track metabolic pathways .
Basic: What analytical standards are critical for quality control?
- HPLC : Use C18 columns with UV detection (255 nm, per ) and compare retention times against certified standards (e.g., ≥98% purity in ) .
- Elemental Analysis : Confirm C, H, N content aligns with theoretical values (e.g., CHN•2HCl in ) .
Advanced: What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Kinetic Control : Maintain low temperatures (0–5°C) during spirocyclic formation to prevent racemization () .
- Flow Chemistry : Continuous reactors improve heat/mass transfer for multi-step sequences (e.g., ’s process control methodologies) .
Advanced: How to design SAR studies targeting the acetamide and spiro-piperidine regions?
- Acetamide Modifications : Replace the methyl group with electron-withdrawing substituents (e.g., -CF) to enhance binding (see for trifluoromethoxy examples) .
- Spiro-Piperidine Analogues : Synthesize derivatives with varying ring sizes (e.g., pyrrolidine vs. piperidine) and assess bioactivity shifts ( provides a template) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
